molecular formula C20H22N2O2 B3006731 3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 922906-12-5

3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B3006731
CAS No.: 922906-12-5
M. Wt: 322.408
InChI Key: ARWOXNJJHCEWTR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 3,5-dimethyl-substituted benzoyl group and a 3-(2-oxopiperidin-1-yl)phenyl moiety attached via an amide bond. This compound’s structural design aligns with pharmacophores targeting enzymes or receptors requiring hydrophobic interactions and specific hydrogen-bonding motifs.

Properties

IUPAC Name

3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-10-15(2)12-16(11-14)20(24)21-17-6-5-7-18(13-17)22-9-4-3-8-19(22)23/h5-7,10-13H,3-4,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWOXNJJHCEWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Piperidinone Intermediate: The synthesis begins with the preparation of the 2-oxopiperidine intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amination Reaction: The 2-oxopiperidine intermediate is then subjected to an amination reaction with 3-bromoaniline to form the 3-(2-oxopiperidin-1-yl)phenyl intermediate.

    Coupling with Benzoyl Chloride: The final step involves the coupling of the 3-(2-oxopiperidin-1-yl)phenyl intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and analgesic properties.

    Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is used in biological studies to understand its interactions with various biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methoxy vs. Methyl Substitution

  • However, methoxy derivatives may exhibit stronger hydrogen-bonding interactions with target proteins .
  • 3,5-Dimethyl Substitution :
    The methyl groups in the target compound enhance lipophilicity (clogP ≈ 3.2 vs. 2.5 for methoxy analogs), favoring improved bioavailability and tissue distribution .

Halogenated and Heterocyclic Modifications

Variations in the Piperidinyl Moiety

2-Oxopiperidinyl vs. Methylaminomethylpiperidinyl

  • The 2-oxopiperidinyl group in the target compound offers a neutral, hydrogen-bond-accepting carbonyl, favoring interactions with proteases or kinases .

Morpholino and Triazine Derivatives

  • PKI-587 (1-[4-(dimethylaminopiperidine-1-carbonyl)phenyl]-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea): The morpholino-triazine scaffold enhances solubility and kinase selectivity but introduces synthetic complexity. The target compound’s simpler piperidinyl group may improve synthetic accessibility while retaining moderate target affinity .

Pharmacokinetic and Pharmacodynamic Profiles

Compound clogP Molecular Weight Key Features Potential Advantages
Target Compound 3.2 352.4 3,5-dimethyl, 2-oxopiperidinyl High lipophilicity, metabolic stability
3,5-Dimethoxy Analog 2.5 442.5 Methoxy, methylaminomethylpiperidinyl Enhanced solubility, hydrogen bonding
PKI-587 4.1 612.7 Morpholino-triazine, urea linkage Kinase selectivity, solubility
Repaglinide 3.8 452.6 Ethoxy, piperidinylphenyl Rapid absorption, short half-life

Key Observations :

  • The target compound’s molecular weight (352.4) is lower than most analogs, suggesting favorable drug-likeness per Lipinski’s rules.

Biological Activity

3,5-Dimethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound belonging to the benzamide class, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C16H20N2O=3 5 Dimethyl N 3 2 oxopiperidin 1 yl phenyl benzamide\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}=\text{3 5 Dimethyl N 3 2 oxopiperidin 1 yl phenyl benzamide}

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, research indicates that compounds within its class can act as dual inhibitors of PI3K and HDAC, which are crucial pathways in cancer biology. The representative compound PH14 demonstrated potent inhibitory activity with IC50 values of 20.3 nM for PI3Kα and 24.5 nM for HDAC3, suggesting that similar derivatives could exhibit comparable efficacy .

The biological activity of this compound is largely attributed to its ability to interfere with cellular signaling pathways. By inhibiting PI3K and HDAC, it disrupts the phosphorylation processes essential for cell survival and proliferation. This leads to increased apoptosis in cancer cells and reduced tumor growth.

Neuroprotective Effects

Aside from anticancer properties, compounds similar to this compound have been investigated for their neuroprotective effects. Studies suggest that these compounds may modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases.

Study 1: Inhibition of Cancer Cell Lines

A study evaluated the effects of various benzamide derivatives on human cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), and A549 (lung cancer). The results indicated that certain analogs exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

Study 2: Dual Inhibition Mechanism

In another study focusing on dual inhibitors targeting PI3K/HDAC pathways, researchers synthesized a series of benzamide derivatives. The compound exhibited synergistic effects when combined with traditional chemotherapeutics, enhancing overall therapeutic efficacy while minimizing side effects .

Summary Table of Biological Activities

Biological Activity Description IC50 Values
AnticancerInhibits PI3K and HDAC20.3 nM (PI3Kα), 24.5 nM (HDAC3)
CytotoxicityInduces apoptosis in cancer cells10 - 30 µM
NeuroprotectionModulates neurotransmitter systemsNot quantified

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